
2-Propylpyridine 1-oxide
Overview
Description
2-Propylpyridine 1-oxide is a heterocyclic compound featuring a pyridine ring substituted with a propyl group at the 2-position and an oxygen atom at the 1-position (N-oxide). Pyridine N-oxides are typically synthesized via oxidation of pyridine derivatives using oxidizing agents like peroxides or SeO₂, as demonstrated in the synthesis of lepidine 1-oxide .
Preparation Methods
Oxidation with Peracids
The most widely used method involves oxidizing 2-propylpyridine with peracids like peracetic acid or m-chloroperbenzoic acid (m-CPBA) . The reaction proceeds via electrophilic attack on the pyridine nitrogen, forming an intermediate that loses a proton to yield the N-oxide.
- Reagents : 2-Propylpyridine, peracetic acid (30–50% in acetic acid) or m-CPBA.
- Conditions : Stirring at 20–40°C for 4–12 hours.
- Workup : Neutralize excess acid with sodium bicarbonate, extract with dichloromethane, and purify via distillation or recrystallization.
- m-CPBA offers higher selectivity and fewer side reactions compared to peracetic acid.
- Steric hindrance from the 2-propyl group may slow oxidation, requiring extended reaction times.
Alternative Oxidizing Agents
OXONE® (Potassium Peroxymonosulfate)
OXONE® in acetone generates dimethyl dioxirane in situ, enabling efficient N-oxidation under mild conditions.
- Reagents : OXONE®, acetone, 2-propylpyridine.
- Conditions : Stir at 0–25°C for 2–6 hours.
- Yield : ~85–90% (estimated for analogous pyridines).
Sodium Perborate Monohydrate
A cost-effective and eco-friendly option, sodium perborate with glacial acetic acid generates peracetic acid in situ.
- Reagents : Sodium perborate, acetic acid, 2-propylpyridine.
- Conditions : Reflux for 8–16 hours.
Acetic Anhydride-Mediated Oxidation
This method involves heating 2-propylpyridine with acetic anhydride, followed by oxidation with hydrogen peroxide.
- Acetic Anhydride Reflux : Heat 2-propylpyridine with acetic anhydride at 138–140°C for 2 hours.
- Oxidation : Add 30% H₂O₂ at 75°C and stir for 6 hours.
- Workup : Distill under reduced pressure and crystallize the product.
Mechanistic Insights
The oxidation mechanism involves:
- Electrophilic Attack : Peracid oxygen electrophile attacks pyridine nitrogen.
- Intermediate Formation : A zwitterionic intermediate forms.
- Proton Transfer : Loss of a proton yields the N-oxide.
- Over-oxidation to pyridine N,N-dioxide (rare under controlled conditions).
- Acetylation of substituents when using acetic anhydride.
Chemical Reactions Analysis
Types of Reactions
2-Propylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Peracids (e.g., peracetic acid), hydrogen peroxide with catalysts.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 2-Propylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
G-Protein Coupled Receptor (GPCR) Agonists
Recent studies have highlighted the role of 2-propylpyridine 1-oxide derivatives in developing selective GPR84 agonists. These compounds exhibit significant potency and selectivity, making them promising candidates for treating inflammatory diseases and cancer. For instance, modifications to the pyridine N-oxide structure have led to compounds that show enhanced cAMP signaling capabilities by several orders of magnitude, demonstrating their potential in therapeutic applications .
Enantioselective Synthesis
The compound is also utilized in enantioselective alkylation processes. Research indicates that the direct α-alkylation of 2-alkylpyridines, including derivatives of 2-propylpyridine, can yield chiral products with high enantioselectivity. This method simplifies the synthesis of biologically active compounds, which is crucial in drug development .
Catalysis
Oxidation Reactions
this compound is employed as a reagent in various oxidation reactions. For example, it can undergo N-oxidation using peracids to form more reactive intermediates. These intermediates are valuable in further synthetic transformations, including nucleophilic substitutions that lead to the formation of complex organic molecules .
Catalytic Processes
The compound has been investigated for its role in catalyzing chemical reactions involving C–H functionalization. The use of this compound in catalytic systems has shown promise for site-selective transformations, which are essential for synthesizing diverse organic compounds .
Materials Science
Stimulus-Responsive Polymers
In materials science, this compound has been incorporated into polymer systems to create stimulus-responsive materials. These polymers can release active compounds upon exposure to specific stimuli (e.g., pH changes or light), making them suitable for applications in drug delivery systems .
Table 1: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | GPCR Agonists | Enhanced potency and selectivity for GPR84 |
Enantioselective Synthesis | High enantioselectivity in alkylation reactions | |
Catalysis | Oxidation Reactions | Effective N-oxidation with peracids |
C–H Functionalization | Site-selective transformations | |
Materials Science | Stimulus-Responsive Polymers | Active compound release under stimuli |
Case Studies
-
GPR84 Agonist Development
A study focused on optimizing a pyridine derivative to enhance its metabolic stability while increasing its agonistic activity at GPR84. The modifications included substituting groups on the pyridine ring and resulted in compounds with low picomolar potency and suitable pharmacokinetic profiles for further development . -
Enantioselective Alkylation
Research demonstrated the successful alkylation of 2-propylpyridine derivatives using chiral lithium amides. The optimization of reaction conditions led to improved yields and enantioselectivities, showcasing the utility of these reactions in producing chiral intermediates for pharmaceuticals . -
Catalytic Applications
Investigations into the catalytic properties of this compound revealed its effectiveness in facilitating C–H bond activation. This property is critical for developing new synthetic pathways in organic chemistry, allowing for more efficient and selective reactions .
Mechanism of Action
The mechanism of action of 2-Propylpyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Pyridine 1-oxide derivatives vary significantly based on substituent type, position, and electronic effects. Key comparisons include:
- 2-Propylpyridine 1-oxide: The bulky propyl group at the 2-position may reduce solubility in polar solvents compared to hydroxyl or nitro derivatives. Its pKa is unlisted in the evidence, but alkyl substituents typically lower acidity relative to electron-withdrawing groups (e.g., -NO₂ or -OH).
Key Research Findings
Substituent Position Dictates Activity: 4-Nitro and 4-hydroxy derivatives show strong biological effects (e.g., carcinogenicity or protein binding), while 2-substituted analogs (e.g., 2-propyl) are less active . The pKa of hydroxylated pyridine oxides varies dramatically with substituent position (e.g., -0.8 for 2-OH vs. 2.45 for 4-OH) .
Synthetic Feasibility :
- Pyridine N-oxides with bulky substituents (e.g., propyl) require optimized purification steps, such as column chromatography, to isolate high-purity products .
Biological Activity
2-Propylpyridine 1-oxide (CAS No. 20609-07-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring with a propyl group and an N-oxide functional group. The N-oxide group significantly influences the compound's reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound have shown promise in modulating inflammatory pathways, potentially via inhibition of pro-inflammatory cytokines .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in drug design for conditions like hypertension and cancer .
The mechanism of action for this compound primarily involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding. This interaction can alter the binding affinity to enzymes or receptors, leading to various biological effects .
Comparative Analysis
In comparison to other pyridine N-oxides, this compound exhibits unique properties due to its specific substitution pattern. The following table summarizes the distinct features of related compounds:
Compound | Structure | Biological Activity |
---|---|---|
This compound | Pyridine with propyl and N-oxide | Antimicrobial, anti-inflammatory |
2-Methylpyridine N-Oxide | Pyridine with methyl and N-oxide | Moderate antimicrobial activity |
Pyridine N-Oxide | Simple pyridine N-oxide | Limited biological activity |
Case Studies
Several case studies have highlighted the biological potential of this compound:
- Antimicrobial Study : A study published in PMC evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant antibacterial activity against S. aureus and E. coli, suggesting its potential as a lead compound for antibiotic development .
- Inflammation Modulation : Research exploring the anti-inflammatory effects found that treatment with this compound reduced levels of inflammatory markers in vitro, indicating its potential therapeutic role in inflammatory diseases .
- Enzyme Inhibition for Cancer Therapy : A study investigating enzyme inhibitors for cancer treatment identified this compound as a promising candidate due to its ability to selectively inhibit certain cancer-related enzymes, thus warranting further exploration in drug development .
Q & A
Q. Basic: What are the standard synthetic routes for preparing 2-Propylpyridine 1-oxide, and how can reaction conditions be optimized for yield?
The synthesis of this compound typically involves the oxidation of 2-propylpyridine using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). Key steps include:
- Reagent selection : Use H₂O₂ in acetic acid for cost-effectiveness or mCPBA for higher selectivity in complex substrates .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity.
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 pyridine:oxidizer ratio) to minimize unreacted starting material .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Characterization requires a multi-technique approach:
- ¹H/¹³C NMR : Identify proton environments (e.g., downfield shifts for N-oxide protons at δ 8.5–9.0 ppm) and verify alkyl chain integration .
- IR spectroscopy : Confirm N-O stretching vibrations at 1250–1300 cm⁻¹ and absence of pyridine C=N peaks (~1600 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of propyl or oxygen groups) .
- Elemental analysis : Ensure C/H/N/O ratios align with theoretical values (±0.3% tolerance) .
Q. Advanced: How do substituents on the pyridine-N-oxide ring influence the compound’s electronic properties and reactivity in metal coordination chemistry?
Substituents modulate electron density and steric effects:
- Electron-donating groups (e.g., methyl) : Increase basicity of the N-oxide oxygen, enhancing coordination to Lewis acids like Fe(III) or Bi(III). For example, pyridine-2-thiolato-1-oxide derivatives show strong binding to Bi(III) in antitubercular complexes .
- Electron-withdrawing groups (e.g., nitro) : Reduce N-oxide basicity but improve stability in radical reactions.
- Methodological validation : Use cyclic voltammetry to assess redox activity and DFT calculations to map charge distribution .
Q. Advanced: What methodological approaches are recommended for analyzing solvent polarity effects on the photophysical properties of pyridine-N-oxide derivatives?
Fluorescence and UV-Vis spectroscopy are critical:
- Solvent screening : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO). Carbazole-pyridine-N-oxide hybrids exhibit bathochromic shifts in polar solvents due to increased dipole moments .
- Excited-state dipole calculations : Use Lippert-Mataga plots to correlate Stokes shift with solvent polarity parameters (Δf). For 4-(9H-carbazol-9-yl)pyridine 1-oxide, Δμ (excited-state dipole) exceeds 10 D, confirming polarity sensitivity .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?
Address discrepancies through:
- Strain-specific assays : Test compounds against both drug-sensitive and resistant microbial strains (e.g., Mycobacterium tuberculosis H37Rv vs. MDR-TB) under standardized MIC protocols .
- Controlled experimental variables : Fix parameters like pH (7.4 for physiological conditions), solvent (DMSO concentration ≤1%), and incubation time (72 hours) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Critical precautions include:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
- Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers, away from peroxides or strong oxidizers, at ≤25°C .
Q. Advanced: What computational strategies can predict the acid-base behavior of this compound in different solvent systems?
Leverage quantum mechanical models:
- pKa prediction : Use COSMO-RS or DFT to simulate protonation states. For pyridine-N-oxide analogs, experimental pKa values (e.g., 2-hydroxypyridine 1-oxide: pKa = -0.8) validate computational results .
- Solvent effects : Apply PCM (Polarizable Continuum Model) to assess solvation energy changes in aqueous vs. nonpolar environments .
Properties
IUPAC Name |
1-oxido-2-propylpyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMUJNMHHWNVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=[N+]1[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20609-07-8 | |
Record name | Pyridine, 2-propyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20609-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-propylpyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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